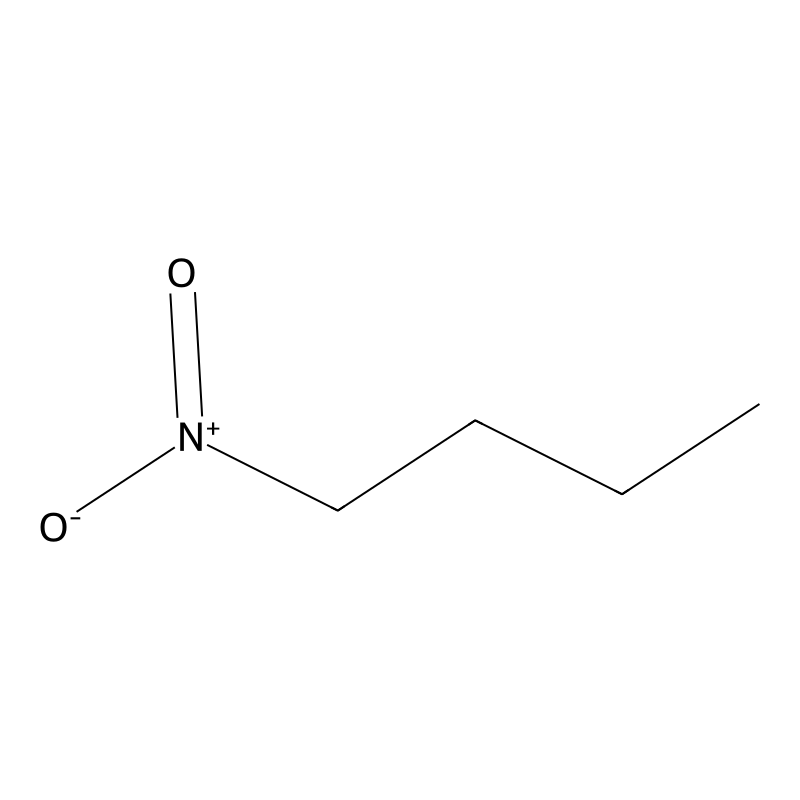1-Nitrobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.04 M
Canonical SMILES
Chemical Synthesis
- Reagent and Solvent: 1-Nitrobutane can act as a reagent or solvent in various organic syntheses. Its nitro group and the presence of both polar and non-polar moieties allow it to participate in diverse reactions. For example, it can be used in the synthesis of heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials [].
Analytical Chemistry
- Chromatography: Due to its ultraviolet (UV) absorption and ability to emit photoelectrons, 1-Nitrobutane can be employed in chromatography techniques. It serves as a chromophore, a molecule that absorbs specific wavelengths of light, enabling the detection of analytes separated by the chromatography method []. Recent research explores its potential use in COVID-19 detectors based on this principle [].
Material Science
- Study of Organic Reactions and Mechanisms: The properties of 1-Nitrobutane offer opportunities to study fundamental organic reactions and their mechanisms. Its reactivity can be tailored by adjusting reaction conditions, making it a valuable tool for understanding reaction pathways in organic chemistry [].
1-Nitrobutane is a colorless liquid organic compound classified as a nitroalkane, with the molecular formula . It features a linear butane structure with a nitro group () attached to the first carbon atom. This configuration imparts unique chemical properties, particularly due to the presence of the polar and reactive nitro functional group, which consists of a nitrogen atom bonded to two oxygen atoms—one via a double bond and the other via a single bond. 1-Nitrobutane is primarily synthesized for research purposes, as it has limited natural occurrences .
- Reduction: It can be reduced to butylamine using reducing agents like pinacolborane under specific catalytic conditions.
- Nucleophilic Substitution: The compound can react with hydroxyl groups, potentially forming nitroalkanes. The exact mechanisms are still under investigation .
- Decomposition: At elevated temperatures or in the presence of strong acids or bases, 1-nitrobutane can decompose, producing nitrogen oxides, aldehydes, and alcohols. It is also known to react violently with reducing agents, leading to detonation under certain conditions .
1-Nitrobutane can be synthesized through several methods:
- Nitroalkane Synthesis: A common method involves reacting 1-chlorobutane with sodium nitrite in the presence of water and a suitable solvent. The reaction can be represented as follows:
- Hydrothermal Reactions: Studies have shown that 1-nitrobutane can undergo hydrothermal reactions at high temperatures, which may offer an alternative synthesis route .
1-Nitrobutane is utilized in various scientific applications:
- Kinetic Studies: Its reactivity makes it valuable for studying reaction kinetics and mechanisms, especially involving hydroxyl groups.
- Synthesis of Amines: It serves as a precursor for synthesizing amines through reduction processes .
- Explosive Research: Due to its potential for violent reactions with reducing agents, it is studied within the context of explosive materials .
Interaction studies of 1-nitrobutane focus on its reactivity with different functional groups and its behavior under varying conditions. These studies help elucidate its role in chemical pathways and potential applications in synthetic chemistry. For instance, investigations into its reactions with hydroxyl groups provide insights into nucleophilic substitution mechanisms .
Several compounds share structural similarities with 1-nitrobutane. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Nitroethane | Shorter carbon chain; used in organic synthesis | |
| 2-Nitrobutane | Nitro group on the second carbon; different reactivity | |
| 3-Nitrobutane | Nitro group on the third carbon; distinct properties | |
| 1-Nitropropane | Fewer carbons; different boiling point and solubility |
Uniqueness of 1-Nitrobutane
1-Nitrobutane is unique due to its specific position of the nitro group on the first carbon of a butane chain. This positioning influences its reactivity profile and applications compared to its isomers and related compounds. Its ability to undergo various reactions while serving as a precursor for further chemical transformations makes it particularly noteworthy in research contexts .
Physical Description
XLogP3
Boiling Point
153.0 °C
Density
LogP
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable








